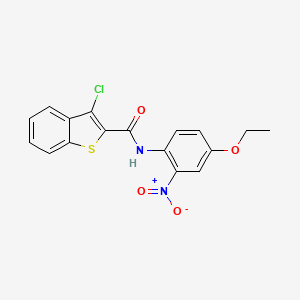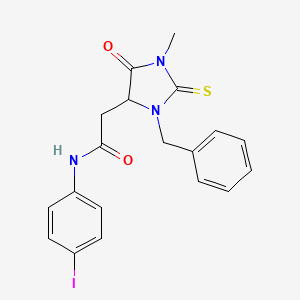
2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as chromenes, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile is not yet fully understood. However, studies have suggested that it may act through the inhibition of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cell cycle progression.
Advantages and Limitations for Lab Experiments
One advantage of using 2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area is the elucidation of its mechanism of action, which may lead to the development of more effective anti-cancer therapies. Additionally, studies could investigate the potential of this compound in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
The synthesis of 2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile can be achieved through a multi-step process involving the condensation of various starting materials. One common method involves the reaction of 3,4-difluorobenzaldehyde with malononitrile, followed by subsequent reactions with ammonium acetate and 2-aminobenzamide.
Scientific Research Applications
2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as an anti-cancer agent, with studies showing that it exhibits cytotoxic effects against a range of cancer cell lines.
Properties
IUPAC Name |
2,7-diamino-4-(3,4-difluorophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-12-4-1-8(5-13(12)18)15-10-3-2-9(20)6-14(10)22-16(21)11(15)7-19/h1-6,15H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOCKGPOGBRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
